Octadecylmagnesium chloride

Vue d'ensemble

Description

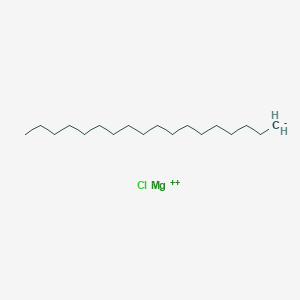

Octadecylmagnesium chloride (ODMC) is an organometallic compound composed of octadecyl cations and magnesium chloride anions. It is a white, crystalline solid, with a melting point of 130°C and a boiling point of 315°C. This compound has been used in many scientific research applications, and is known for its versatility and effectiveness in a variety of laboratory experiments.

Applications De Recherche Scientifique

Magnesium Doping in Chemical Vapor Deposition : Octamethyldialuminummonomagnesium is identified as a promising magnesium doping source for metalorganic chemical vapor deposition, offering flat doping profiles and lower decomposition temperatures (Hatano, Izumiya, & Ohba, 1991).

Corrosion Resistance in Stainless Steel : Octadecylamine (ODA) enhances the corrosion resistance of austenitic stainless steel type 1.4541 (AISI 321), due to a diffusion barrier on the steel surface and the formation of a compact hot-water oxide layer because of ODA (Bäßler, Uhlemann, & Mummert, 1999).

Chromatography and Analytical Applications : Octadecylsilica immobilized with bovine serum albumin is effective for separating inorganic anions, allowing for indirect photometric determination of chloride and nitrate in water and serum samples (Takeuchi, Zein, Munaf, & Miwa, 1996).

Polymerization Initiators : P- and m-Vinylbenzylmagnesium chlorides can initiate polymerizations of MMA and styrene, leading to the formation of syndiotactic PMMAs and macromers, and spontaneous polymerizations to poly(Grignard) (Hatada, Nakanishi, Ute, & Kitayama, 1986).

Monovalent and Divalent Cation Separation : Micellar bile salt-coated octadecylsilica microcolumns are effective for separating monovalent and divalent inorganic cations, enabling their determination in various samples like wine and water (Hu, Takeuchi, & Haraguchi, 1992).

Biomedical Applications : Poly(3-butylthiophene)-b-poly(3-octylthiophene) copolymers, due to their high regioregularity and low polydispersity index, show potential for use in biomedical applications (Wu, Ren, Li, Mezzenga, & Jenekhe, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Octadecylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic synthesis. The primary targets of this compound are electrophilic carbon atoms present in organic compounds such as aldehydes and ketones .

Mode of Action

This compound, like other Grignard reagents, acts as a nucleophile . It interacts with its targets (electrophilic carbon atoms) through nucleophilic addition reactions, leading to the formation of carbon-carbon bonds . This interaction can result in the formation of a variety of organic compounds, depending on the nature of the electrophile .

Biochemical Pathways

These include carbon-carbon bond formation via palladium-catalyzed alkylation and arylation reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules from simpler precursors.

Pharmacokinetics

This is due to their high reactivity and the challenging conditions required for their stability (e.g., anhydrous conditions, low temperatures) .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For instance, it can be used for the introduction of octyl substituents on the bipyridine skeletons to prepare functionalized 4,4′-bipyridines . These compounds can serve as linkers in the formation of discrete metal complexes .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It requires anhydrous (water-free) conditions and is typically used in solvents like tetrahydrofuran . The presence of water or other protic substances can rapidly destroy Grignard reagents, leading to a loss of their reactivity . Therefore, the efficacy and stability of this compound are highly dependent on maintaining appropriate environmental conditions .

Analyse Biochimique

Biochemical Properties

As a Grignard reagent, it is known to participate in nucleophilic addition reactions and carbon-carbon bond formation

Cellular Effects

Chloride ions, another component, have roles in the control of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .

Molecular Mechanism

As a Grignard reagent, it is known to participate in nucleophilic addition reactions and carbon-carbon bond formation

Temporal Effects in Laboratory Settings

As a Grignard reagent, it is known to be stable under certain conditions .

Metabolic Pathways

As a Grignard reagent, it is known to participate in nucleophilic addition reactions and carbon-carbon bond formation .

Transport and Distribution

Chloride ions, a component of Octadecylmagnesium chloride, are known to be transported across cellular membranes .

Subcellular Localization

As a Grignard reagent, it is known to participate in reactions in the cytoplasm .

Propriétés

IUPAC Name |

magnesium;octadecane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJANSKVJZWMB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400610 | |

| Record name | Octadecylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116980-66-6 | |

| Record name | Octadecylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)